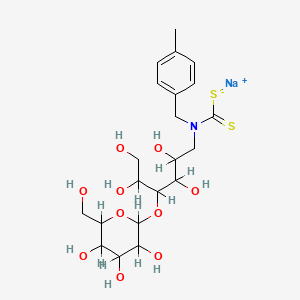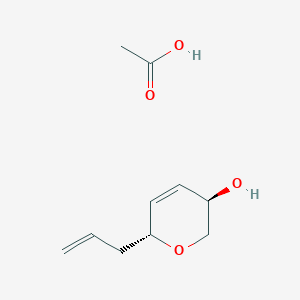
acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol is a compound that combines the properties of acetic acid and a pyran derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The pyran derivative in this compound is characterized by a six-membered ring containing one oxygen atom, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the six-membered ring.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an allylation reaction, where an allyl halide reacts with the pyran ring in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group on the pyran ring using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group on the pyran ring is converted to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines using reagents like thionyl chloride or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, amine derivatives, solvent like dichloromethane.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halide or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
Biology
In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving pyran derivatives. Its ability to undergo various chemical reactions makes it a useful tool in enzymology and metabolic studies.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol exerts its effects involves interactions with molecular targets like enzymes and receptors. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes involved in metabolic pathways. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with similar acidic properties but lacks the pyran ring.
Pyran derivatives: Compounds with a six-membered ring containing one oxygen atom, similar to the pyran ring in the compound.
Allyl alcohol: Contains a hydroxyl group and an allyl group but lacks the pyran ring and acetic acid moiety.
Uniqueness
Acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol is unique due to its combination of acetic acid and pyran ring structures. This combination allows it to undergo a wide range of chemical reactions and interact with various molecular targets, making it valuable in multiple fields of research and industry.
Propiedades
Número CAS |
205827-34-5 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H12O2.C2H4O2/c1-2-3-8-5-4-7(9)6-10-8;1-2(3)4/h2,4-5,7-9H,1,3,6H2;1H3,(H,3,4)/t7-,8-;/m1./s1 |
Clave InChI |
BNWPSGWZINXENX-SCLLHFNJSA-N |
SMILES isomérico |
CC(=O)O.C=CC[C@@H]1C=C[C@H](CO1)O |
SMILES canónico |
CC(=O)O.C=CCC1C=CC(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



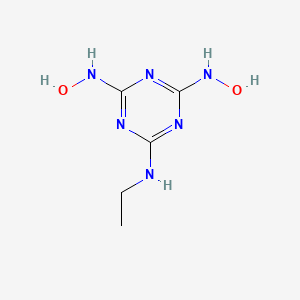
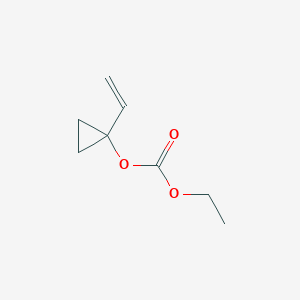
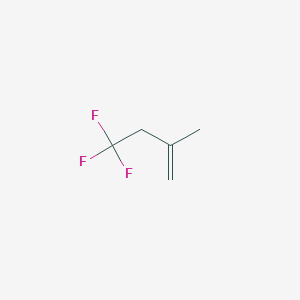
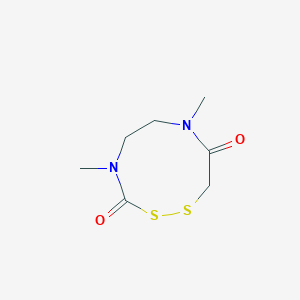
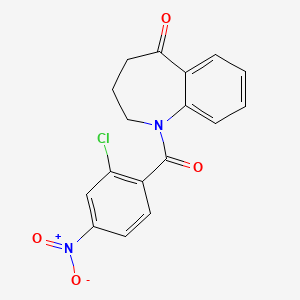
![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)


![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)



